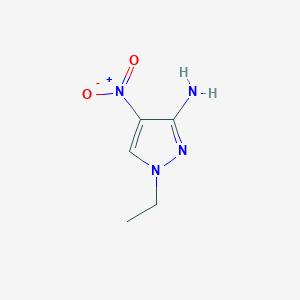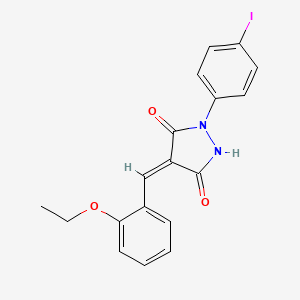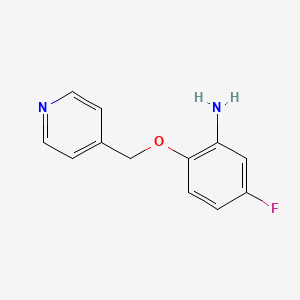![molecular formula C18H17BrF2N6O4S3 B10904625 7-({[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10904625.png)
7-({[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-({2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiadiazole ring, and a bicyclic β-lactam core, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and thiadiazole intermediates. The key steps include:
Formation of the Pyrazole Intermediate: This involves the reaction of 4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazole with an appropriate acetylating agent to introduce the acetyl group.
Formation of the Thiadiazole Intermediate: This step involves the synthesis of 5-methyl-1,3,4-thiadiazole-2-thiol, which is then reacted with a suitable alkylating agent to introduce the sulfanyl group.
Coupling Reactions: The pyrazole and thiadiazole intermediates are then coupled through a series of amide bond formations and cyclization reactions to form the final bicyclic β-lactam structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and conditions. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce a wide range of functional groups, leading to derivatives with potentially different biological activities.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. The presence of the β-lactam ring suggests it might have antibacterial properties, similar to other β-lactam antibiotics.
Industry
In the industrial sector, this compound could be used in the development of new agrochemicals or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an antibiotic, it might inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The presence of the pyrazole and thiadiazole rings suggests it could also interact with enzymes or receptors involved in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillin: Like penicillin, this compound contains a β-lactam ring, suggesting similar antibacterial properties.
Cephalosporins: Another class of β-lactam antibiotics, cephalosporins also share structural similarities with this compound.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
What sets this compound apart is the combination of the pyrazole, thiadiazole, and bicyclic β-lactam structures in a single molecule
Propriétés
Formule moléculaire |
C18H17BrF2N6O4S3 |
|---|---|
Poids moléculaire |
595.5 g/mol |
Nom IUPAC |
7-[[2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H17BrF2N6O4S3/c1-6-10(19)11(14(20)21)25-26(6)3-9(28)22-12-15(29)27-13(17(30)31)8(4-32-16(12)27)5-33-18-24-23-7(2)34-18/h12,14,16H,3-5H2,1-2H3,(H,22,28)(H,30,31) |
Clé InChI |
FIOGMPMACJQLAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CC(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O)C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-3-fluoroaniline](/img/structure/B10904550.png)
![Methyl 3-(2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10904556.png)

![4-{[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10904569.png)

![Methyl 3-cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10904573.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-nitrobenzohydrazide](/img/structure/B10904581.png)
![4,4'-[(2-butoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B10904586.png)
![Methyl 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10904593.png)
![[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine](/img/structure/B10904607.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10904617.png)
![N'~1~,N'~2~-bis[4-(2-methylbutan-2-yl)cyclohexylidene]ethanedihydrazide](/img/structure/B10904620.png)
![methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10904631.png)
